

Neodymium Fluoride (CAS No. 13709-42-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neodymium fluoride*

Cat. No.: *B079134*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Neodymium fluoride (NdF_3), an inorganic compound with the CAS number 13709-42-7, is a key material in various advanced technological applications. This technical guide provides an in-depth overview of its core properties, synthesis methodologies, and applications, with a focus on data relevant to scientific research and development.

Physicochemical Properties

Neodymium fluoride is a purplish-pink colored solid with a high melting point.^[1] It is a crystalline ionic compound that is insoluble in water.^{[2][3][4]} The key physicochemical properties of **neodymium fluoride** are summarized in the table below.

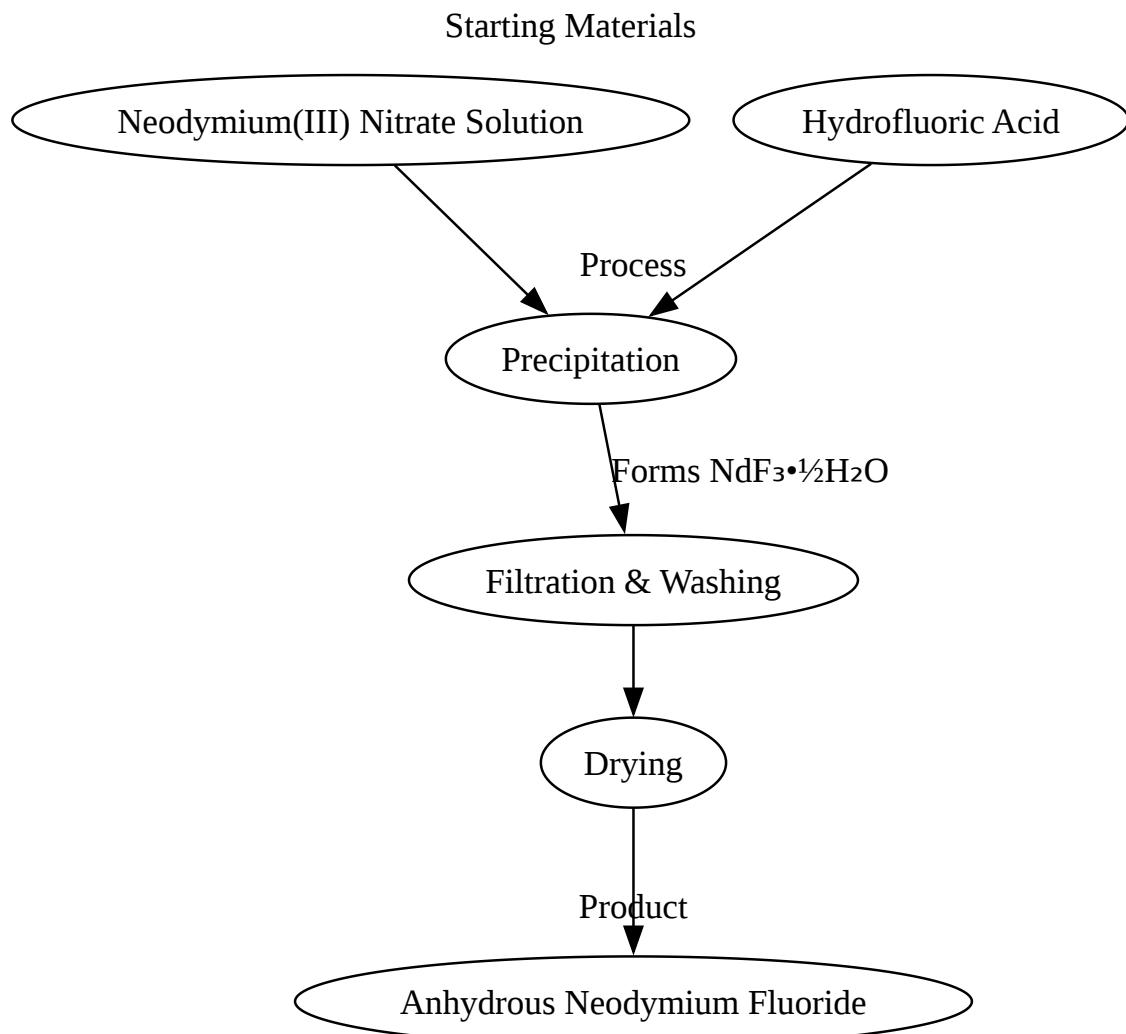
Property	Value	References
Molecular Formula	NdF_3	[1] [2] [5] [6]
Molecular Weight	201.24 g/mol	[1] [6]
CAS Number	13709-42-7	[1] [2] [6]
Appearance	Pale lilac or purplish-pink crystals/powder	[1] [2]
Density	6.5 g/cm ³	[1] [2]
Melting Point	1374 - 1410 °C	[1] [2] [5] [7]
Boiling Point	2300 °C	[2] [5] [7]
Solubility in Water	Insoluble	[2] [3]
Crystal Structure	Hexagonal	[3] [6]
Refractive Index (at 500nm)	1.61	[4]

Synthesis of Neodymium Fluoride

The synthesis of **neodymium fluoride** can be achieved through several methods. The choice of method often depends on the desired purity and physical form of the final product.

Aqueous Precipitation Method

A common laboratory-scale synthesis involves the reaction of a water-soluble neodymium salt, such as neodymium nitrate, with hydrofluoric acid.[\[1\]](#) The high insolubility of **neodymium fluoride** in water allows it to precipitate out from the aqueous solution.[\[1\]](#)


Experimental Protocol:

- Dissolution: Dissolve neodymium(III) nitrate ($\text{Nd}(\text{NO}_3)_3$) in deionized water to create an aqueous solution.
- Precipitation: Add hydrofluoric acid (HF) to the neodymium nitrate solution. This will result in the precipitation of **neodymium fluoride** hydrate ($\text{NdF}_3 \cdot \frac{1}{2}\text{H}_2\text{O}$).[\[1\]](#)

- **Filtration and Washing:** Separate the precipitate from the solution by filtration. Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts.
- **Drying:** Dry the hydrated **neodymium fluoride** to obtain the anhydrous form. Unlike other neodymium halides, the hydrate of **neodymium fluoride** can be dried to the anhydrous material without the formation of oxyhalides upon heating.[\[1\]](#)

The chemical equation for this reaction is: $\text{Nd}(\text{NO}_3)_3(\text{aq}) + 3\text{HF}(\text{aq}) \rightarrow \text{NdF}_3(\text{s}) + 3\text{HNO}_3(\text{aq})$ [\[1\]](#)

A similar precipitation method can be employed using other neodymium salts like neodymium chloride or neodymium acetate with a fluoride source such as sodium fluoride. For example, neodymium chloride hexahydrate and neodymium nitrate hexahydrate can be reacted with sodium fluoride in an aqueous solution.[\[8\]](#)

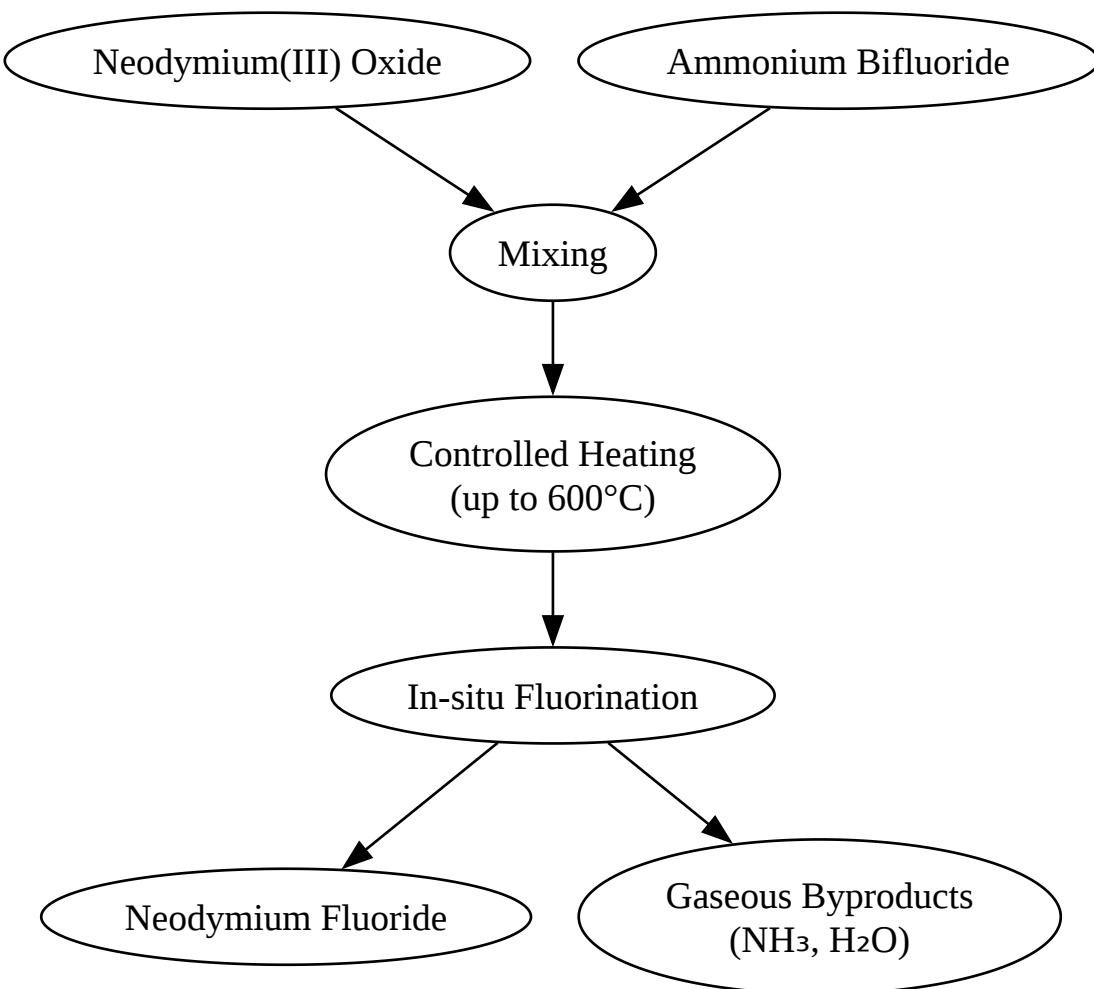
[Click to download full resolution via product page](#)

Solid-State Reaction Method

Another method involves the direct reaction of neodymium(III) oxide (Nd_2O_3) with a fluorinating agent.

Experimental Protocol using Hydrofluoric Acid:

- Reaction Setup: Place neodymium(III) oxide in a suitable reaction vessel.
- Fluorination: Expose the oxide to hydrofluoric acid.


- Product Formation: The reaction yields **neodymium fluoride** and water.[1]

The balanced chemical equation is: $\text{Nd}_2\text{O}_3(\text{s}) + 6\text{HF} \rightarrow 2\text{NdF}_3(\text{s}) + 3\text{H}_2\text{O}$ [1]

Experimental Protocol using Ammonium Bifluoride:

This method is advantageous as it avoids the direct handling of highly corrosive hydrofluoric acid.

- Mixing: Mix neodymium oxide with ammonium bifluoride (NH_4HF_2).[9] A 10% excess of ammonium bifluoride relative to the stoichiometric amount is recommended for optimal results.[9]
- Heating: Heat the mixture in a controlled manner. A sequential reduction in the heating rate from 3 to 1 °C/min up to 600 °C has been found to be effective.[9]
- Fluorination: The thermal decomposition of ammonium bifluoride produces hydrogen fluoride in situ, which then reacts with the neodymium oxide.
- Final Product: This process yields **neodymium fluoride** with a high degree of fluorination (99.0–99.8%).[9]

[Click to download full resolution via product page](#)

Applications in Research and Development

Neodymium fluoride is a versatile material with numerous applications in high-tech industries.

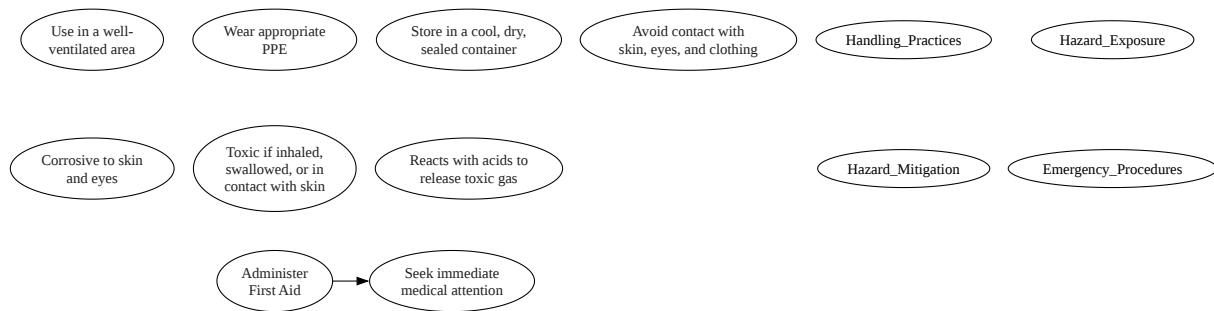
- **Laser Technology:** It is a crucial component in the manufacturing of fluoride glasses and rare earth crystal laser materials.^[3] Neodymium-doped materials, including fluoride-based hosts, are widely used in solid-state lasers.
- **Optical Materials:** NdF₃ is used in the production of optical fibers and as a component in protective lenses for welding goggles due to its strong absorption band around 580 nm.^{[3][4]} It is also used in CRT displays to enhance color contrast.^[4]
- **Metallurgy:** In metallurgy, it serves as an additive for magnesium alloys used in the aviation industry and is a precursor for the electrolytic production of neodymium metal.^[3]

- Magnetic Materials: **Neodymium fluoride** is a raw material for the production of powerful neodymium-iron-boron (NdFeB) permanent magnets.[3]
- Drug Delivery and Bioimaging: In the medical field, rare earth fluorides, including **neodymium fluoride** nanoparticles, show promise for applications in bioimaging and as carriers for targeted drug delivery systems due to their biocompatibility and luminescent properties.[10]
- Catalysis: The high surface area of **neodymium fluoride** powder makes it a potential catalyst or catalyst support in various chemical reactions.[11]

Safety and Handling

Neodymium fluoride is considered moderately to highly toxic, and its chemical, physical, and toxicological properties have not been exhaustively investigated.[2] It is crucial to handle this compound with appropriate safety precautions.

Hazard Statements:


- Causes severe skin burns and eye damage.[12][13]
- Harmful if swallowed, in contact with skin, or if inhaled.[14]
- Contact with acids liberates very toxic gas (hydrogen fluoride).[7][13]

Precautionary Measures:

- Store in a cool, dry, well-ventilated place in tightly sealed containers.[2][7] It is hygroscopic and should be protected from moisture.[2]
- Use in a well-ventilated area, preferably under a chemical fume hood.[7][15]
- Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and a NIOSH-approved respirator.[7][12]
- Avoid breathing dust.[2][7]
- Wash hands thoroughly after handling.[2][7]

First Aid:

- Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[2][7]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[2][7]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][7]
- Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[7]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neodymium(III) fluoride - Wikipedia [en.wikipedia.org]
- 2. Neodymium Fluoride - ESPI Metals [espimetals.com]
- 3. zegmetal.com [zegmetal.com]
- 4. aemree.com [aemree.com]
- 5. WebElements Periodic Table » Neodymium » neodymium trifluoride [winter.group.shef.ac.uk]
- 6. CAS 13709-42-7: Neodymium fluoride, (NdF₃) | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Rare earth metals production using alternative feedstock that eliminates HF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Comprehensive Guide to Rare Earth Fluorides and Their Applications [stanfordmaterials.com]
- 11. nanokar.com [nanokar.com]
- 12. ltschem.com [ltschem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Neodymium Fluoride (CAS No. 13709-42-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079134#neodymium-fluoride-cas-number-13709-42-7-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com